molecular formula C11H14F2OS B7989778 3,4-Difluoro-5-(pentyloxy)benzenethiol

3,4-Difluoro-5-(pentyloxy)benzenethiol

Cat. No.: B7989778
M. Wt: 232.29 g/mol
InChI Key: NSJAGRQNNQYRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-5-(pentyloxy)benzenethiol is a fluorinated aromatic compound with the molecular formula C11H14F2OS It is characterized by the presence of two fluorine atoms, a pentyloxy group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-(pentyloxy)benzenethiol typically involves the introduction of the pentyloxy group and the thiol group onto a difluorobenzene ring. One common method involves the nucleophilic substitution reaction of 3,4-difluoronitrobenzene with pentanol, followed by reduction of the nitro group to an amine, and subsequent thiolation to introduce the thiol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(pentyloxy)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atoms and the thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used to replace the fluorine atoms or modify the thiol group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-5-(pentyloxy)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(pentyloxy)benzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorine atoms can enhance the compound’s lipophilicity and stability, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorothiophenol: Lacks the pentyloxy group, making it less lipophilic.

    4-Pentyloxybenzenethiol: Lacks the fluorine atoms, resulting in different chemical properties.

    3,4-Difluoroanisole: Contains a methoxy group instead of a thiol group, altering its reactivity.

Uniqueness

3,4-Difluoro-5-(pentyloxy)benzenethiol is unique due to the combination of its fluorine atoms, pentyloxy group, and thiol group. This combination imparts distinct chemical properties, such as enhanced lipophilicity, reactivity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-difluoro-5-pentoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2OS/c1-2-3-4-5-14-10-7-8(15)6-9(12)11(10)13/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJAGRQNNQYRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=CC(=C1)S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.